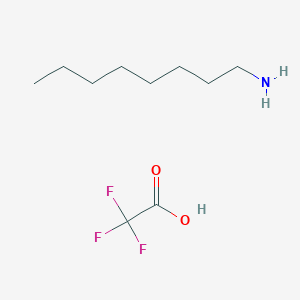
2,3,7,8-Tetramethoxythianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetramethoxythianthrene is an organic compound that belongs to the class of thianthrenes. Thianthrenes are sulfur-containing heterocyclic compounds known for their unique electronic properties. The compound is characterized by the presence of four methoxy groups attached to the thianthrene core, which significantly influences its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethoxythianthrene typically involves the methoxylation of thianthrene. One common method includes the reaction of thianthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate cationic species, which then undergo nucleophilic substitution by methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8-Tetramethoxythianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications. These species are often studied using electron spin resonance spectroscopy.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl hexachloroantimonate and diiodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like methanol and pyridine derivatives are commonly employed.
Major Products Formed
Oxidation: Radical cations and dications.
Reduction: Reduced thianthrene derivatives.
Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetramethoxythianthrene has several scientific research applications:
Chemistry: It is used as a model compound to study electron transfer processes and the behavior of radical cations and dications.
Biology: The compound’s unique electronic properties make it a subject of interest in the study of biological electron transfer mechanisms.
Medicine: Research into its potential medicinal properties, particularly in the context of its electronic behavior and interactions with biological molecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and charge-transfer complexes.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetramethoxythianthrene involves its ability to form radical cations and dications. These species can participate in electron transfer processes, influencing various chemical and biological pathways. The compound’s methoxy groups play a crucial role in stabilizing these charged species, thereby enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thianthrene: The parent compound without methoxy groups.
2,3,7,8-Tetramethoxyselenanthrene: A selenium analog with similar electronic properties.
7,7,8,8-Tetracyanoquinodimethane: Often forms charge-transfer complexes with thianthrene derivatives.
Uniqueness
2,3,7,8-Tetramethoxythianthrene is unique due to the presence of four methoxy groups, which significantly alter its electronic properties compared to its parent compound, thianthrene. This modification enhances its stability and reactivity, making it a valuable compound for studying electron transfer processes and developing advanced materials.
Eigenschaften
CAS-Nummer |
69098-56-2 |
|---|---|
Molekularformel |
C16H16O4S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2,3,7,8-tetramethoxythianthrene |
InChI |
InChI=1S/C16H16O4S2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |
InChI-Schlüssel |
JAEJQQGDBQVUAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1OC)SC3=C(S2)C=C(C(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



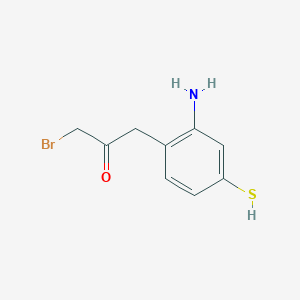

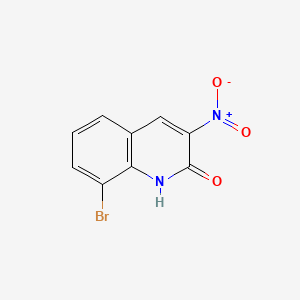
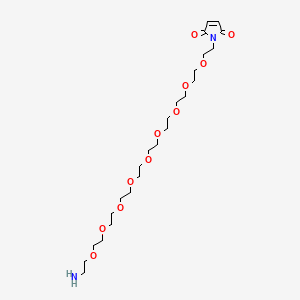

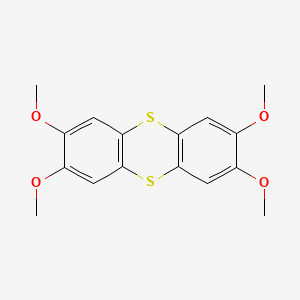

![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
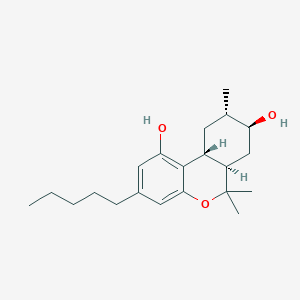
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
